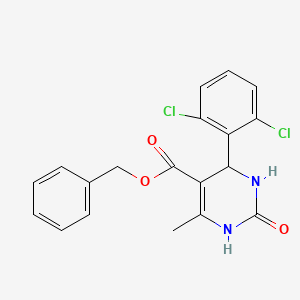

Benzyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Benzyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative with a benzyl ester group and a 2,6-dichlorophenyl substituent at the 4-position of the tetrahydropyrimidine core. The dichlorophenyl moiety enhances steric and electronic interactions with biological targets, while the benzyl ester group influences lipophilicity and bioavailability .

Properties

IUPAC Name |

benzyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O3/c1-11-15(18(24)26-10-12-6-3-2-4-7-12)17(23-19(25)22-11)16-13(20)8-5-9-14(16)21/h2-9,17H,10H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBKEXHUSSDAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=CC=C2Cl)Cl)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of this compound with appropriate reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The methyl 4-(4-isopropylphenyl) analog exhibits superior thymidine phosphorylase inhibition (IC50 = -18.5 µM) compared to the target compound (IC50 = -15.4 µM), suggesting bulkier substituents enhance binding .

- The 2,3-dimethoxyphenyl analog shows reduced inhibitory activity (IC50 = 67.8 µM) but introduces cytotoxicity (62% cell viability), highlighting a trade-off between potency and safety .

Physicochemical Properties

Table 2: Physical and Chemical Properties of Selected Analogs

*Calculated based on molecular formula.

Key Observations :

Functional Group Impact on Activity

- Chlorine vs.

- Benzyl vs. Methyl Esters : Benzyl esters may enhance metabolic stability and prolong half-life in vivo compared to methyl esters, though this requires experimental validation .

Biological Activity

Benzyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with a benzyl group and dichlorophenyl substituents, contributing to its biological activity. The molecular formula is .

Biological Activities

1. Antioxidant Activity

Research indicates that compounds similar to this compound possess significant antioxidant properties. For instance, studies have reported IC50 values ranging from 6.261 to 2358 µM for radical scavenging activity . The presence of halogenated substituents enhances the electron-withdrawing capability, which is pivotal in radical scavenging.

2. Antidiabetic Activity

The compound has shown potential as an alpha-amylase inhibitor, which is crucial in managing diabetes by delaying carbohydrate digestion. IC50 values for alpha-amylase inhibition have been recorded between 6.539 and 11.27 µM . This activity suggests that the compound could be developed as a therapeutic agent for diabetes management.

3. Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values for suppressing cell viability in HepG2 (liver cancer) cells were found to be between 5.351 and 18.69 µg/mL . This indicates a promising avenue for further research into its potential as an anticancer agent.

Case Studies

Case Study 1: Structure-Activity Relationship (SAR)

A study evaluated several derivatives of the tetrahydropyrimidine structure, highlighting that modifications such as the introduction of halogen groups significantly affected biological activity. Compounds with meta-substituted chloro groups showed enhanced alpha-amylase inhibition compared to their para-substituted counterparts .

Case Study 2: In Vivo Studies

In vivo experiments conducted on diabetic rats treated with similar tetrahydropyrimidine derivatives indicated a marked reduction in blood glucose levels and improved insulin sensitivity . These findings support the potential use of such compounds in diabetes treatment.

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | IC50 Range | Reference |

|---|---|---|---|

| Antioxidant | Radical Scavenging | 6.261 - 2358 µM | |

| Antidiabetic | Alpha-Amylase Inhibition | 6.539 - 11.27 µM | |

| Cytotoxicity | HepG2 Cell Line | 5.351 - 18.69 µg/mL |

The biological activity of this compound is attributed to:

- Radical Scavenging: The electron-withdrawing nature of chlorine enhances the ability to neutralize free radicals.

- Enzyme Inhibition: The structural features allow for effective binding to enzymes like alpha-amylase.

- Cellular Interaction: The compound's lipophilicity aids in cellular membrane penetration, facilitating cytotoxic effects on cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.